

Application Notes and Protocols: Nedocromil Sodium in Pediatric Asthma Research

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Compound of Interest

Compound Name: *Nedocromil*

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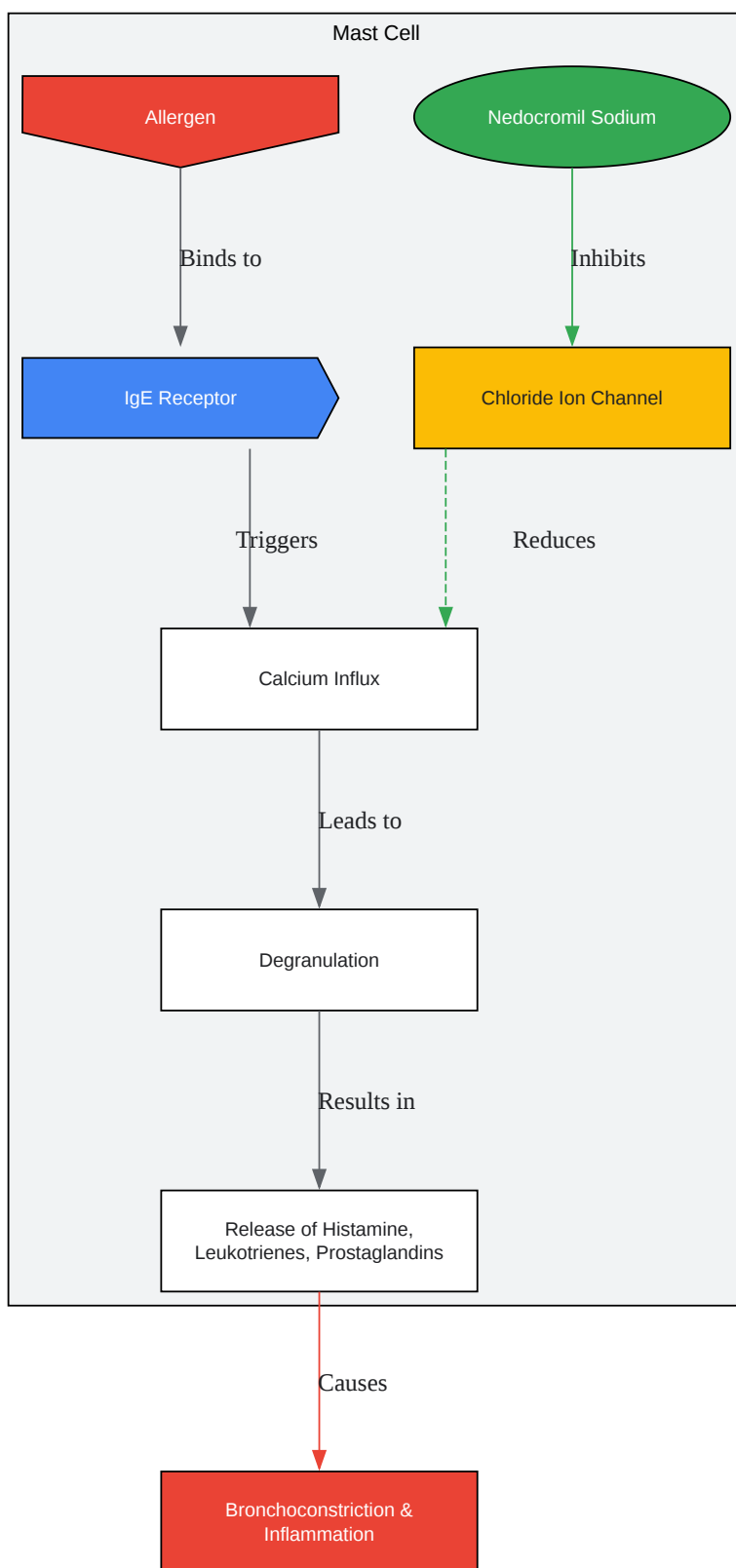
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **nedocromil** sodium in pediatric asthma research, summarizing key quantitative data from clinical trials and detailing experimental protocols. This document is intended to serve as a resource for the design and implementation of future studies in this area.

Mechanism of Action

Nedocromil sodium is an anti-inflammatory agent that acts as a mast cell stabilizer.[1] Its therapeutic effect in asthma is attributed to its ability to inhibit the activation of and mediator release from various inflammatory cells implicated in the pathophysiology of asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets.[2][3] In vitro studies have demonstrated that **nedocromil** sodium inhibits the release of inflammatory mediators such as histamine, prostaglandin D2, and leukotriene C4.[2][3] The mechanism may also involve the inhibition of axon reflexes and the release of sensory neuropeptides.[2] Furthermore, it has been shown to inhibit chloride ion flux in mast cells, epithelial cells, and neurons, which may contribute to its stabilizing effects.[4] **Nedocromil** sodium does not possess bronchodilator, antihistamine, or corticosteroid activity.[2][3]

Signaling Pathway of **Nedocromil** Sodium in Mast Cell Stabilization



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Caption: **Nedocromil** sodium's inhibition of chloride channels in mast cells.

Quantitative Data Summary

The following tables summarize key quantitative data from various pediatric asthma clinical trials involving **nedocromil** sodium.

Table 1: **Nedocromil** Sodium Dosage and Administration in Pediatric Asthma Trials

Study (Year)	Age Range (years)	Dosage	Delivery Device	Duration
Sekerel et al. (1999)[5]	Not Specified	4 mg twice daily or 4 mg four times daily	Metered Dose Inhaler (MDI)	Not Specified
Stelmach et al. (2001)[5]	Not Specified	4 mg twice daily	MDI	4 weeks
Edwards et al. (1999)[5][6]	6-12	4 mg thrice daily (2 puffs, 2 mg/puff)	MDI with Fisonair spacer	12 weeks
Foo et al. (1993) [5]	6-19	4 mg thrice daily	MDI with holding chamber	12 weeks
Businco et al. (1990)[5]	Not Specified	4 mg four times daily	MDI	Not Specified
Fiocchi et al. (1994, 1997)[5]	Not Specified	4 mg four times daily	Not Stated	Not Specified
Stelmach et al. (2002a, 2002b) [5]	Not Specified	4 mg four times daily	MDI	4 weeks
CAMP (2000)[5]	Not Specified	8 mg twice daily	MDI	4-6 years
Spezia et al. (1993)[5]	Not Specified	4 mg once daily	MDI with holding chamber	Single dose
Wonne (1990)[5]	Not Specified	4 mg once daily	MDI	Single dose
König et al. (1995)[5]	Not Specified	10 mg three times per day	Ultrasonic nebuliser	Not Specified
Murray et al. (1993)[5]	Not Specified	5 to 10 mg once daily	Ultrasonic nebuliser	Single dose
Armenio et al. (1993)[7]	6-17	4 mg four times daily	Not Specified	12 weeks

Fiocchi et al. (1999)[8]	6-16	16 mg daily	Inhaled	6 weeks
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Table 2: Summary of Clinical Outcomes in Pediatric Asthma Trials with **Nedocromil** Sodium

Study (Year)	Comparison	Key Outcomes
Multiple Short-Term Studies (4-12 weeks)[5][9]	Nedocromil vs. Placebo	- Improved FEV1, FVC, FEV1% predicted, and evening PEF.[5] - Parent's assessment favored nedocromil (OR 0.5). [5] - Unpleasant taste was the only significant side effect.[5]
CAMP (2000)[5]	Nedocromil vs. Placebo (long-term)	No significant difference in symptom-free days over 4-6 years.[5]
Foo et al. (1993)[5]	Nedocromil (12 mg/day) vs. Placebo	Significant improvement in FVC (0.2 liters).[5]
Edwards et al. (1999)[5] & CAMP (2000)[5]	Nedocromil vs. Placebo	No significant difference in change from baseline in nighttime asthma symptoms.[5]
Stelmach et al. (2001, 2002a, 2002b)[5]	Nedocromil vs. Placebo	- 16 mg/day significantly increased histamine PC20 FEV1.[5] - 8 mg/day showed no significant difference.[5]
Fiocchi et al. (1999)[8]	Nedocromil (16 mg/day) vs. Placebo	- Significantly reduced asthmatic symptom scores. - Significantly reduced nonspecific bronchial hyperreactivity to fog-induced challenge.
Edwards et al. (1999)[6]	Nedocromil (4 mg three times daily) vs. Placebo	- Significant improvements in daytime and nighttime asthma scores, morning and evening PEF, and reduced rescue bronchodilator use.
Armenio et al. (1993)[7]	Nedocromil (4 mg four times daily) vs. Placebo	- Total symptom scores decreased by 50% in the nedocromil group vs. 9% in the

placebo group. - Significant differences in pulmonary function tests and reliance on bronchodilators.

Experimental Protocols

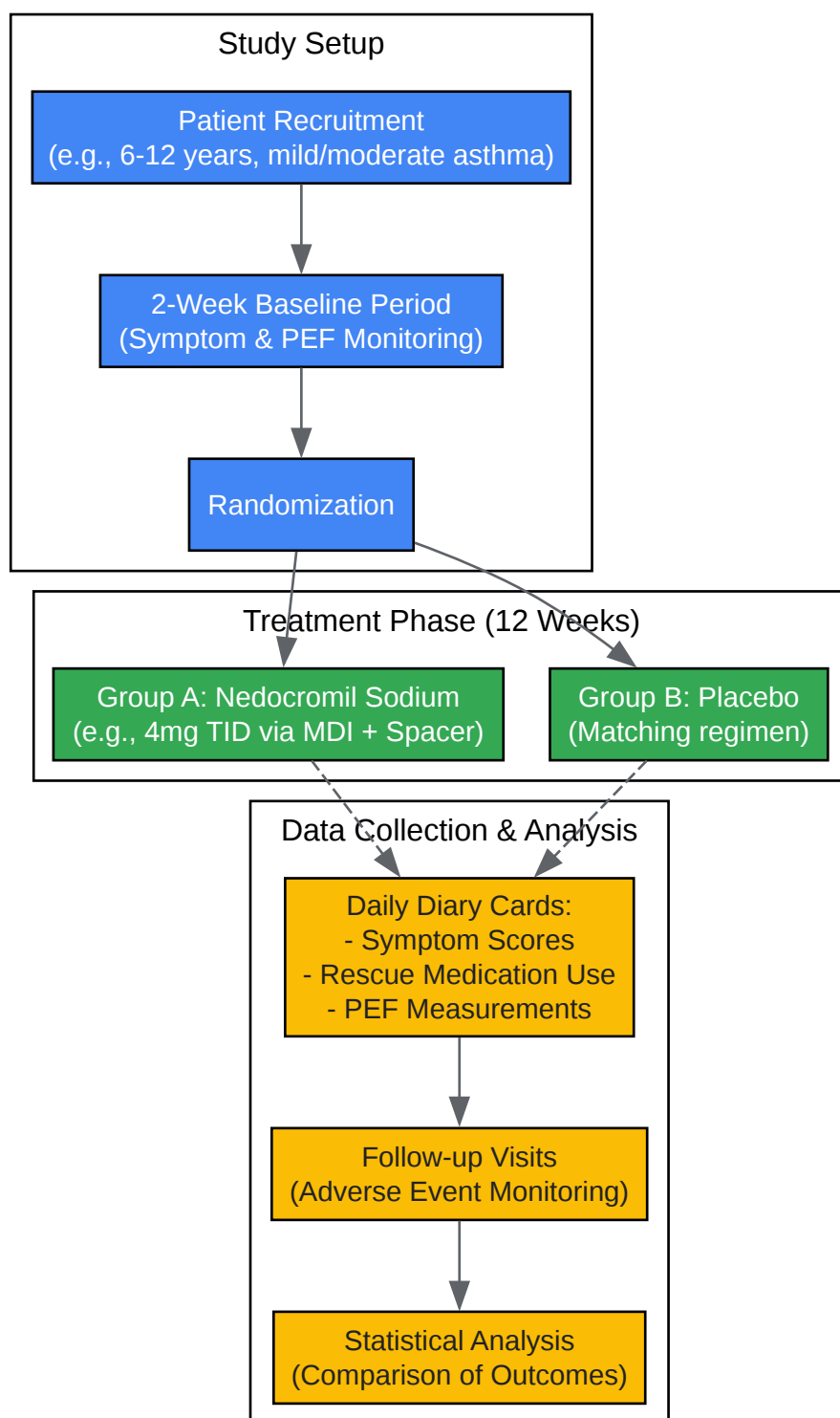
The following are representative experimental protocols derived from the cited literature for the administration of **nedocromil** sodium in pediatric asthma research.

Protocol 1: Double-Blind, Placebo-Controlled, Parallel-Group Trial for Chronic Asthma

- Objective: To evaluate the efficacy and safety of inhaled **nedocromil** sodium compared to placebo in the treatment of chronic asthma in children.
- Participant Selection:
 - Children aged 6 to 12 years with a diagnosis of mild to moderate persistent asthma.[\[6\]](#)[\[10\]](#)
 - Participants should demonstrate a requirement for regular bronchodilator use.[\[6\]](#)[\[10\]](#)
 - A baseline period of two weeks is established to monitor symptoms and medication use.[\[6\]](#)[\[10\]](#)
- Intervention:
 - Randomized assignment to either **nedocromil** sodium or a matching placebo.
 - **Nedocromil** Sodium Group: Inhale 4 mg (2 puffs of 2 mg/puff) of **nedocromil** sodium three times daily via a metered-dose inhaler with a spacer device.[\[6\]](#)[\[10\]](#)
 - Placebo Group: Inhale a matching placebo with the same dosing schedule and delivery device.
- Duration: 12 weeks of treatment.[\[6\]](#)[\[10\]](#)

- Outcome Measures:
 - Primary: Changes from baseline in daytime and nighttime asthma symptom scores, and usage of rescue bronchodilators.[6][10]
 - Secondary: Mean peak expiratory flow (PEF) recorded twice daily, patient's or parent's opinion of treatment efficacy, and incidence of adverse events.[6][10]
- Data Collection: Symptom scores and medication use are recorded daily in a diary by the patient or parent. PEF is measured and recorded twice daily.

Experimental Workflow for a Double-Blind, Placebo-Controlled Trial



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Caption: Workflow of a pediatric asthma clinical trial with **nedocromil** sodium.

Protocol 2: Bronchial Hyperreactivity Challenge Study

- Objective: To investigate the effect of **nedocromil** sodium on bronchial hyperreactivity in children with nonatopic asthma.[8]
- Participant Selection:
 - Children aged 6 to 16 years with mild, stable, nonatopic asthma.[8]
 - Participants must demonstrate hyperreactivity to a fog-induced challenge at baseline.[8]
- Intervention:
 - Double-blind, placebo-controlled, randomized, parallel-group design.[8]
 - **Nedocromil** Sodium Group: Inhaled **nedocromil** sodium at a dose of 16 mg per day for 6 weeks.[8]
 - Placebo Group: Inhaled matching placebo for 6 weeks.[8]
- Challenge Protocol:
 - Fog-Induced Challenge: Performed at baseline and after the 6-week treatment period.
 - An ultrasonic nebulizer is used to deliver increasing doses of distilled water (e.g., 2.5, 5, 10, 20, and 40 L).[8]
 - The provocative dose causing a 10% fall in FEV1 (PD10) is measured.[8]
- Outcome Measures:
 - Primary: Change in nonspecific bronchial reactivity (PD10) from baseline.[8]
 - Secondary: Changes in asthmatic symptom scores and bronchodilator use as recorded in patient diaries.[8] Baseline lung function is also monitored.[8]

Disclaimer: These protocols are provided as a guide and should be adapted based on specific research questions, institutional guidelines, and ethical considerations. The production of inhaled **nedocromil** sodium using chlorofluorocarbons (CFCs) as a propellant has ceased in

some regions.[1] Researchers should verify the availability and formulation of **nedocromil sodium** for their studies.

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